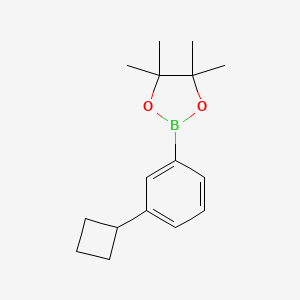

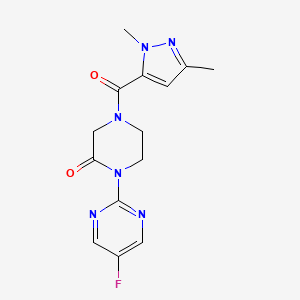

![molecular formula C15H11N3O5S2 B2365923 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955810-92-1](/img/structure/B2365923.png)

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that is widely used in scientific research for its diverse applications. It is a potent inhibitor of several enzymes and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Class III Antiarrhythmic Activity : A study by Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which includes compounds structurally similar to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds demonstrated potent Class III activity and specifically blocked the delayed rectifier potassium current, a key feature in the treatment of arrhythmias (Ellingboe et al., 1992).

Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds were found to have significant activity in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for heart rhythm disorders (Morgan et al., 1990).

Synthesis of Thiadiazoloquinazolinone Derivatives : Research by Shlenev et al. (2017) involved the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one. This research contributes to the understanding of the synthetic pathways and potential applications of compounds like 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide in medicinal chemistry (Shlenev et al., 2017).

Anticancer Activity : A study by Yılmaz et al. (2015) on indapamide derivatives, which are structurally related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, demonstrated proapoptotic activity in cancer cell lines. This research highlights the potential of similar compounds in cancer treatment (Yılmaz et al., 2015).

Role in Gelation Behavior : Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, closely related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide. This research is significant in understanding the material science applications of such compounds (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Action : Sych et al. (2019) conducted research on 1, 3, 4-thiadiazoles, structurally related to 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, showing their potential as antimicrobial and antifungal agents (Sych et al., 2019).

properties

IUPAC Name |

3-methylsulfonyl-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-8-10(18(20)21)5-6-13(12)24-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVCACOULDPXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)